molecular formula C19H19NO5 B4060305 4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate

4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate

Cat. No.: B4060305
M. Wt: 341.4 g/mol
InChI Key: QJQUZGMFGHOPSH-UHFFFAOYSA-N
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Description

4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12632271 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis involves complex chemical reactions demonstrating its chemical versatility. For example, it has been synthesized through reactions involving 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, showcasing its potential for creating polycyclic structures with significant biological relevance (Tatyana S. Оkovytaya & I. Tarabara, 2014).

Diagnostic Applications

Radiolabeling techniques using compounds like 4-methoxyphenyl derivatives highlight their role in developing diagnostic tools. For instance, a potent and selective 5-HT1A agonist was labeled for PET imaging studies, although it showed rapid uptake in the brain without specific binding, indicating its potential and limitations in clinical diagnostic applications (V. J. Majo et al., 2008).

Molecular Studies

The compound's molecular structure and properties have been studied through spectroscopic methods and quantum chemical calculations. These studies provide insights into its stability, charge distribution, and potential interactions with biological molecules, indicating its utility in molecular biology and pharmaceutical research (R. Renjith et al., 2014).

Properties

IUPAC Name

(4-methoxyphenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-13-4-6-14(7-5-13)25-15(21)8-9-20-18(22)16-11-2-3-12(10-11)17(16)19(20)23/h2-7,11-12,16-17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUZGMFGHOPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Reactant of Route 3
Reactant of Route 3
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Reactant of Route 4
Reactant of Route 4
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Reactant of Route 5
Reactant of Route 5
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Reactant of Route 6
Reactant of Route 6
4-methoxyphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate

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